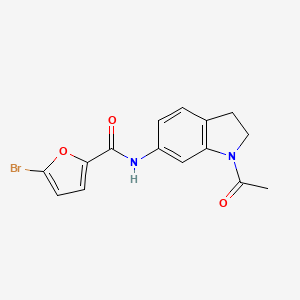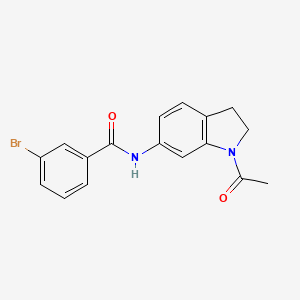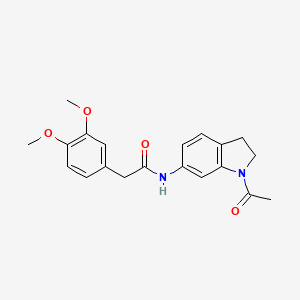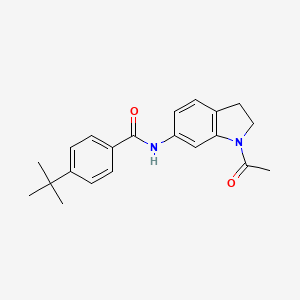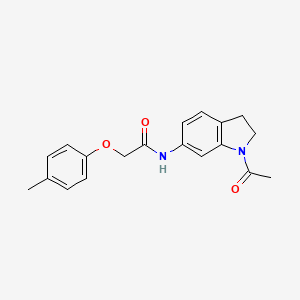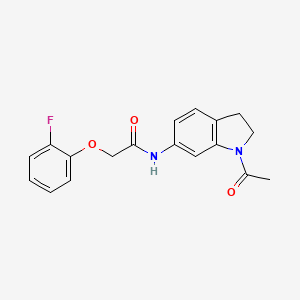
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide, also known as N-acetyl-6-dimethylsulfamoylindole (NADSI), is a novel, synthetic, small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). NADSI is a promising new compound that has been identified as a potential therapeutic agent for a wide range of diseases. NADSI has been studied for its potential to inhibit IDO activity and its ability to modulate the immune system.
Wissenschaftliche Forschungsanwendungen
NADSI has been studied for its potential to modulate the immune system and inhibit IDO activity. It has been found to be effective in treating a variety of immune-related diseases, including cancer, inflammation, and autoimmune diseases. In addition, NADSI has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as viral infections.
Wirkmechanismus
NADSI acts as an inhibitor of IDO, which is an enzyme responsible for the breakdown of tryptophan into kynurenine. By inhibiting IDO, NADSI blocks the production of kynurenine, which is a metabolite that can lead to inflammation and other immune-related diseases. NADSI also has the ability to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
NADSI has been studied for its potential to modulate the immune system and inhibit IDO activity. It has been found to be effective in treating a variety of diseases, including cancer, inflammation, autoimmune diseases, and neurodegenerative diseases. In addition, NADSI has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of TNF-α and IL-1β production, the inhibition of NF-κB activation, and the inhibition of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
NADSI has several advantages for use in lab experiments. It is a highly potent inhibitor of IDO, which makes it ideal for studying the role of IDO in various diseases. In addition, NADSI is a small molecule, which makes it easier to use in experiments. However, NADSI is limited by its relatively short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
NADSI has a wide range of potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune diseases. In the future, NADSI could be used to develop new therapies for these diseases. In addition, NADSI could be used to study the role of IDO in the development of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, NADSI could be used to study the role of IDO in viral infections, as well as its potential to modulate the immune system. Finally, NADSI could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases.
Synthesemethoden
NADSI is synthesized by combining a 6-dimethylsulfamoylindole derivative with an N-acetyl-2,3-dihydro-1H-indole. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using chromatography and recrystallized from a suitable solvent such as ethanol or methanol.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-11-10-14-4-7-16(12-18(14)22)20-19(24)15-5-8-17(9-6-15)27(25,26)21(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSNXVFMFCIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







